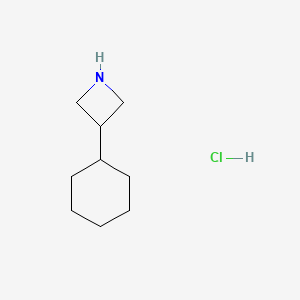

3-Cyclohexylazetidine hydrochloride

Overview

Description

3-Cyclohexylazetidine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . It is a four-membered heterocyclic amine, characterized by the presence of a cyclohexyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-cyclohexylazetidine hydrochloride, typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to yield secondary amines.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed:

Oxidation: N-oxides of 3-cyclohexylazetidine.

Reduction: Secondary amines.

Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

3-Cyclohexylazetidine hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 3-cyclohexylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strain-driven reactivity allows it to form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable compared to azetidines.

Uniqueness of 3-Cyclohexylazetidine Hydrochloride:

Biological Activity

3-Cyclohexylazetidine hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is primarily recognized for its role as a Janus kinase (JAK) inhibitor. JAKs are a family of protein kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and immune response regulation. Inhibition of JAK activity has been linked to the treatment of several inflammatory and autoimmune disorders, as well as certain cancers .

- JAK Inhibition : The compound modulates the activity of JAKs, which are involved in signaling pathways for numerous cytokines. This modulation can lead to reduced inflammation and altered immune responses, making it a candidate for treating conditions like psoriasis and other skin disorders .

Pharmacological Studies

Several studies have reported on the pharmacological activities associated with cyclohexylazetidine derivatives:

- Selectivity and Efficacy : Research indicates that cyclohexylazetidine derivatives exhibit high selectivity for specific JAK family members, particularly JAK2. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in conditions such as myeloproliferative disorders .

- In Vivo Studies : In animal models, compounds similar to this compound have demonstrated significant anti-inflammatory effects. For instance, in thioglycollate-induced inflammation models, related compounds showed effective inhibition of leukocyte influx, suggesting potential applications in treating inflammatory diseases .

- Oral Bioavailability : Studies have also highlighted the favorable pharmacokinetic profiles of these compounds, with good oral bioavailability observed in preclinical trials involving dogs and primates .

Case Study 1: Inhibition of JAK2 in Myeloproliferative Disorders

A study highlighted the efficacy of JAK2 inhibitors in reducing hematopoietic cell proliferation in patients with conditions such as polycythemia vera (PV) and essential thrombocythemia (ET). The use of cyclohexylazetidine derivatives showed promise in clinical settings by targeting aberrant signaling pathways associated with these disorders .

Case Study 2: Anti-Inflammatory Effects

In a controlled trial involving patients with psoriasis, administration of a JAK inhibitor based on the cyclohexylazetidine structure resulted in significant improvements in skin lesions and overall disease activity scores. This suggests that targeting JAK pathways can effectively manage chronic inflammatory conditions .

Data Tables

| Study | Compound | Target | IC50 (nM) | Oral Bioavailability (%) | Effects Observed |

|---|---|---|---|---|---|

| Study 1 | 3-Cyclohexylazetidine | JAK2 | 37 | 70.2 | Reduced inflammation |

| Study 2 | Cyclohexyl derivative | hCCR2 | 30 | 25.4 | Inhibition of leukocyte influx |

Properties

IUPAC Name |

3-cyclohexylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)9-6-10-7-9;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMNTOIZZFUXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-38-4 | |

| Record name | 3-cyclohexylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.